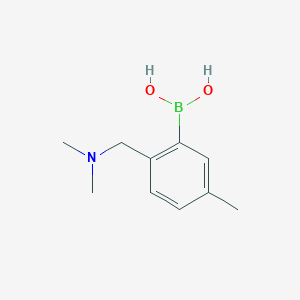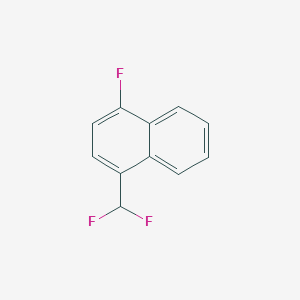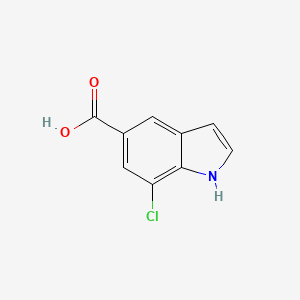
4-Methoxy-7-methyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-7-methyl-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields. This compound is characterized by a chromenone core structure with methoxy and methyl substituents at the 4 and 7 positions, respectively. Coumarins, including this compound, are widely studied for their potential therapeutic properties and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-7-methyl-2H-chromen-2-one can be achieved through several methods, including the Pechmann condensation. This method involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. For instance, the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with methoxy reagents under acidic conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Mechanochemical synthesis, which involves the use of mechanical energy to drive chemical reactions, is one such method. This approach allows for solvent-free conditions and reduced reaction times, making it an efficient and environmentally friendly option .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methoxy-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the chromenone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted chromenones, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Methoxy-7-methyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a fluorescent probe in analytical chemistry.
Biology: This compound is used in the study of enzyme interactions and as a marker in biological assays.
Medicine: It exhibits potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-7-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial properties.
Antioxidant Activity: The compound can scavenge free radicals, reducing oxidative stress and inflammation.
Signal Transduction: It may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.
Comparación Con Compuestos Similares
4-Methoxy-7-methyl-2H-chromen-2-one can be compared with other coumarin derivatives such as:
7-Hydroxy-4-methylcoumarin: Known for its strong fluorescence and use in biochemical assays.
4-Methylumbelliferone: Exhibits significant anti-inflammatory and anticancer activities.
7-Amino-4-methylcoumarin: Commonly used as a fluorescent probe in biophysical research.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H10O3 |
|---|---|
Peso molecular |
190.19 g/mol |
Nombre IUPAC |
4-methoxy-7-methylchromen-2-one |
InChI |
InChI=1S/C11H10O3/c1-7-3-4-8-9(13-2)6-11(12)14-10(8)5-7/h3-6H,1-2H3 |
Clave InChI |
JZWPAAWHMHCTHZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=CC(=O)O2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B15070107.png)
![4-methyl-1-methylene-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one](/img/structure/B15070114.png)
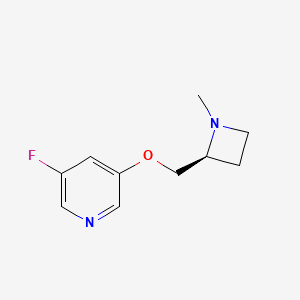
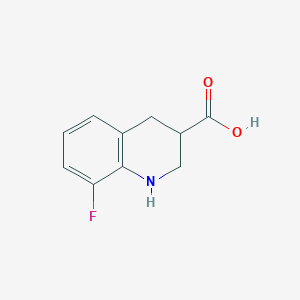

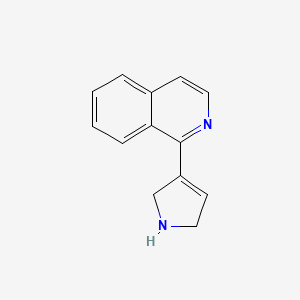
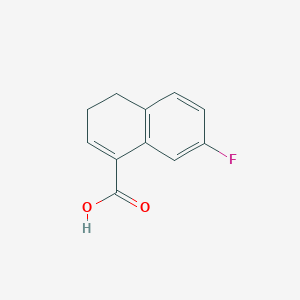
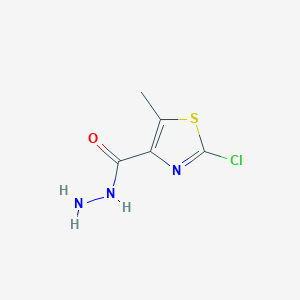
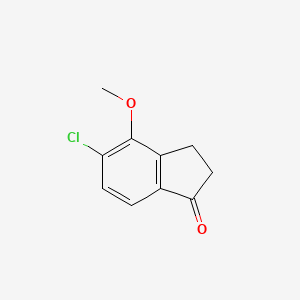
![7-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15070163.png)
